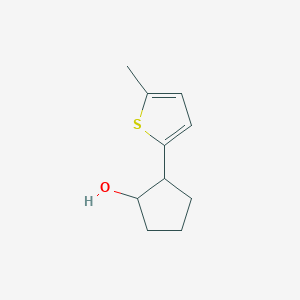

2-(5-Methylthiophen-2-yl)cyclopentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14OS |

|---|---|

Molecular Weight |

182.28 g/mol |

IUPAC Name |

2-(5-methylthiophen-2-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C10H14OS/c1-7-5-6-10(12-7)8-3-2-4-9(8)11/h5-6,8-9,11H,2-4H2,1H3 |

InChI Key |

IYUCXKXLXLWATB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2CCCC2O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 5 Methylthiophen 2 Yl Cyclopentan 1 Ol

Retrosynthetic Analysis of the 2-(5-Methylthiophen-2-yl)cyclopentan-1-ol Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For this compound, the analysis involves two primary disconnections.

The first key disconnection is the carbon-carbon bond between the cyclopentane (B165970) ring and the thiophene (B33073) moiety. This bond can be logically formed via the reaction of a nucleophilic 5-methylthiophene precursor with an electrophilic cyclopentane derivative. This leads to precursors such as a 5-methylthienyl organometallic reagent and cyclopentanone (B42830).

A second disconnection involves a functional group interconversion (FGI) of the secondary alcohol on the cyclopentane ring back to a ketone. This identifies 2-(5-methylthiophen-2-yl)cyclopentan-1-one as a key intermediate, which can be reduced to the target alcohol. This ketone itself would be formed from the previously mentioned coupling reaction.

Following this logic, the primary building blocks are identified as cyclopentanone and a suitable 2-substituted-5-methylthiophene, such as 2-bromo-5-methylthiophene (B1266114). The latter can be synthesized from 2-methylthiophene (B1210033). This approach provides a clear and logical pathway for the synthesis of the target molecule.

Approaches to the Cyclopentanol (B49286) Core Construction

The construction of the substituted cyclopentanol core is a critical phase of the synthesis. This can be approached by first synthesizing a functionalized cyclopentanone precursor, which is then transformed into the desired alcohol.

While the direct synthesis of the target molecule can start from commercially available cyclopentanone, the formation of functionalized cyclopentanone rings is a fundamental process in organic synthesis. Modern methods allow for the rapid construction of densely functionalized cyclopentanones from simple, readily available starting materials. acs.orgnih.govnih.gov One-pot, asymmetric multicatalytic cascade reactions, for example, can be employed to produce functionalized cyclopentanones with high enantioselectivity. acs.orgnih.govnih.gov These processes may involve a sequence of reactions, such as a Michael addition followed by an intramolecular cyclization, to build the ring system. acs.orgnih.gov

Other established methods for cyclopentanone synthesis include intramolecular condensation reactions like the Dieckmann cyclization of adipic acid derivatives. These methods provide versatile entry points to a wide range of substituted cyclopentanone cores that can be further elaborated.

Cycloaddition reactions represent a powerful strategy for the stereocontrolled synthesis of five-membered rings. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. A prominent example is the Pauson-Khand reaction, which is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to generate a cyclopentenone. This reaction is highly valuable for constructing complex polycyclic systems containing a five-membered ring. sci-hub.se

Additionally, [3+2] cycloaddition reactions provide an efficient route to cyclopentane derivatives. organic-chemistry.orgbaranlab.org These reactions can involve various reactive intermediates and starting materials, offering a high degree of control over the stereochemistry of the final product. While not the most direct route for the specific target molecule , these methods are fundamental in the broader context of cyclopentane synthesis.

The conversion of a cyclopentanone precursor to the final cyclopentanol product is a standard reduction reaction. This transformation can be achieved with high efficiency and selectivity using a variety of reducing agents. The choice of reagent depends on the presence of other functional groups in the molecule and the desired stereochemical outcome.

Common methods for this reduction include:

Hydride Reagents : Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for the reduction of ketones to alcohols. brainly.in NaBH₄ is a milder reagent often used in alcoholic solvents, while LiAlH₄ is a more powerful reducing agent used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). chemicalforums.com The reaction of cyclopentanone with H₂/Pt is a clean and effective way to produce cyclopentanol. chemicalforums.com

The table below summarizes common reducing agents for the ketone to alcohol transformation.

| Reagent | Solvent(s) | Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Room Temperature | Mild and selective for aldehydes and ketones. brainly.inbrainly.in |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temp. | Powerful reducing agent; reacts with acidic protons. brainly.in |

| Hydrogen (H₂) with Pt/Pd/Ni catalyst | Ethanol, Ethyl Acetate | Atmospheric or higher pressure | Effective for simple ketones; can also reduce C=C bonds. chemicalforums.com |

Introduction of the 5-Methylthiophene Moiety

The formation of the carbon-carbon bond between the cyclopentane ring and the 5-methylthiophene moiety is the crucial step in assembling the target molecule's skeleton. This is typically accomplished through the use of organometallic reagents.

Organometallic coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. rsc.orglibretexts.org For this synthesis, the strategy involves the reaction of a nucleophilic organometallic derivative of 5-methylthiophene with an electrophilic cyclopentanone.

The general approach is as follows:

Preparation of the Organometallic Reagent : A halo-substituted thiophene, such as 2-bromo-5-methylthiophene, is used as the starting material. nih.gov This compound is reacted with a metal, typically magnesium to form a Grignard reagent or an alkyllithium reagent (like n-butyllithium) to form an organolithium species via lithium-halogen exchange. researchgate.netwikipedia.org

Nucleophilic Addition : The resulting organometallic reagent (5-methyl-2-thienylmagnesium bromide or 5-methyl-2-thienyllithium) is a potent nucleophile. wikipedia.orgalmerja.net It readily attacks the electrophilic carbonyl carbon of cyclopentanone. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This addition reaction forms a new C-C bond and creates a magnesium or lithium alkoxide intermediate.

Workup : The reaction mixture is then treated with a mild acid (e.g., aqueous ammonium (B1175870) chloride or dilute HCl) in a step known as a workup. masterorganicchemistry.com This protonates the alkoxide, yielding the final tertiary alcohol product, this compound. masterorganicchemistry.commasterorganicchemistry.com

This organometallic addition is a highly effective and direct method for constructing the desired molecular framework. Cross-coupling reactions like Suzuki and Stille couplings are also powerful C-C bond-forming methods, though they are more commonly used for connecting sp²-hybridized carbons and would represent a less direct route for this particular target. nih.gov

The following table outlines common organometallic approaches for this key transformation.

| Organometallic Reagent Type | Precursor | Reagents for Formation | Reaction with Cyclopentanone |

| Grignard Reagent | 2-Bromo-5-methylthiophene | Magnesium (Mg) in THF/Ether | Nucleophilic addition to the carbonyl carbon. organic-chemistry.orglibretexts.org |

| Organolithium Reagent | 2-Bromo-5-methylthiophene | n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) | Nucleophilic addition to the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com |

Nucleophilic Addition of Thiophene Derivatives to Carbonyls

One of the most direct and fundamental methods for constructing the this compound framework is through the nucleophilic addition of an organometallic derivative of 5-methylthiophene to the electrophilic carbonyl carbon of cyclopentanone. This reaction changes the hybridization of the carbonyl carbon from sp2 to sp3, creating a new stereocenter and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the target alcohol. nih.govbham.ac.uk

The key to this approach is the generation of a nucleophilic 5-methylthiophen-2-yl species. This is typically achieved in two primary ways:

Grignard Reaction: Starting from 2-bromo-5-methylthiophene, a Grignard reagent, (5-methylthiophen-2-yl)magnesium bromide, can be prepared by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). This organomagnesium compound then readily adds to cyclopentanone.

Organolithium Reaction: An alternative and often more reactive nucleophile, 5-methylthiophen-2-yllithium, can be generated. This is commonly done via a lithium-halogen exchange reaction, where 2-bromo-5-methylthiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). The resulting lithiated thiophene is then quenched with cyclopentanone.

Following the nucleophilic addition, an acidic workup (e.g., with aqueous ammonium chloride or dilute acid) protonates the intermediate magnesium or lithium alkoxide to afford the final product, this compound, as a racemic mixture of diastereomers (cis and trans).

Table 1: Representative Conditions for Nucleophilic Addition

| Method | Thiophene Precursor | Reagents | Electrophile | Typical Conditions | Product |

| Grignard Reaction | 2-Bromo-5-methylthiophene | 1. Mg, THF | Cyclopentanone | 1. Reflux | Racemic Alcohol |

| 2. Cyclopentanone | 2. 0 °C to RT | ||||

| 3. H₃O⁺ workup | 3. Workup | ||||

| Organolithium Reaction | 2-Bromo-5-methylthiophene | 1. n-BuLi, THF | Cyclopentanone | 1. -78 °C | Racemic Alcohol |

| 2. Cyclopentanone | 2. -78 °C to RT | ||||

| 3. H₃O⁺ workup | 3. Workup |

Directed Metalation Strategies on Thiophene Rings

Directed ortho metalation (DoM) is a powerful regioselective synthesis strategy where a functional group on an aromatic ring directs deprotonation to an adjacent (ortho) position. wikipedia.orgbaranlab.org This is achieved by using a strong base, typically an organolithium reagent, which is coordinated by a heteroatom-containing Directed Metalation Group (DMG). This coordination increases the kinetic acidity of the nearby C-H bond, allowing for selective deprotonation and subsequent reaction with an electrophile. baranlab.orgorganic-chemistry.org

For the synthesis of this compound, this strategy is more complex than direct nucleophilic addition from a pre-halogenated thiophene. The direct lithiation of 2-methylthiophene with n-BuLi preferentially occurs at the C5 position due to the higher acidity of that proton, which would lead to the wrong isomer.

To achieve the desired C2-functionalization via DoM, a hypothetical route would require placing a suitable DMG at the C3 position of the thiophene ring. This DMG would need to be more effective at directing lithiation to the C2 position than the inherent directing ability of the ring's sulfur atom. After the C2-lithiated species is generated and reacted with cyclopentanone, the DMG would need to be removed.

Hypothetical DoM Route:

Introduction of DMG: A suitable DMG (e.g., an amide or OCONR₂) is installed at the 3-position of a 2-methylthiophene precursor.

Directed Lithiation: The 3-substituted 2-methylthiophene is treated with an organolithium base (e.g., sec-BuLi in the presence of TMEDA) to selectively deprotonate the C2 position. baranlab.org

Electrophilic Quench: The resulting C2-lithiated intermediate is reacted with cyclopentanone to form the carbon-carbon bond.

DMG Removal: The directing group is subsequently removed to yield the target compound.

While theoretically sound, this multi-step approach is less atom-economical and more synthetically demanding than the nucleophilic addition methods described in section 2.3.2.

Stereoselective Synthesis of this compound

The nucleophilic addition of a 5-methylthiophen-2-yl nucleophile to cyclopentanone generates a product with two adjacent stereocenters (at C1 and C2 of the cyclopentane ring). This results in the formation of a mixture of stereoisomers. Stereoselective synthesis aims to control the formation of these centers to produce a single desired stereoisomer.

Diastereoselective Control in Cyclopentanol Ring Formation

The formation of this compound results in two potential diastereomers: cis (where the hydroxyl and thiophenyl groups are on the same face of the cyclopentane ring) and trans (where they are on opposite faces). Controlling the diastereomeric ratio is a key challenge.

Diastereoselectivity can be influenced at two main stages:

During Nucleophilic Addition: The facial selectivity of the attack on the planar cyclopentanone ring can be influenced by steric factors. The incoming bulky 5-methylthiophen-2-yl nucleophile will preferentially approach from the less hindered face, but typically this provides only modest levels of selectivity, leading to a mixture of cis and trans products.

During Reduction of a Precursor Ketone: A highly effective method for achieving diastereocontrol involves a two-step sequence: first, the synthesis of the precursor ketone, 2-(5-Methylthiophen-2-yl)cyclopentan-1-one, followed by its diastereoselective reduction. The reduction of the ketone to the alcohol can be controlled using sterically demanding reducing agents. For instance, reagents like Lithium tri-sec-butylborohydride (L-Selectride®) will attack the carbonyl from the face opposite to the bulky thiophenyl substituent, leading predominantly to the trans alcohol. Conversely, smaller reducing agents might favor the formation of the cis isomer under certain conditions.

Enantioselective Catalysis for Chiral Center Induction

To synthesize a single enantiomer of this compound, enantioselective catalysis is employed. This involves using a small amount of a chiral catalyst to steer the reaction towards one of the two possible enantiomers, resulting in a product with a high enantiomeric excess (ee).

Key strategies include:

Asymmetric Nucleophilic Addition: The addition of a (5-methylthiophen-2-yl) nucleophile to cyclopentanone can be rendered enantioselective. This is often achieved by adding a chiral ligand to the organometallic reagent. For example, in the case of an organozinc addition (prepared by transmetalation from the organolithium or Grignard reagent), a chiral amino alcohol or diamine ligand can coordinate to the zinc, creating a chiral environment that biases the attack on one of the two prochiral faces of the cyclopentanone carbonyl. nih.gov

Asymmetric Reduction: Similar to the diastereoselective approach, the most common method is the asymmetric reduction of the precursor ketone, 2-(5-Methylthiophen-2-yl)cyclopentan-1-one. Well-established catalytic systems can be used to achieve high enantioselectivity. Examples include Noyori's ruthenium-chiral diamine-diphosphine catalysts for transfer hydrogenation or Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst with borane (B79455). researchgate.net

Table 2: Examples of Enantioselective Catalytic Methods

| Strategy | Precursor(s) | Catalyst/Reagent Type | Description | Expected Outcome |

| Asymmetric Addition | 5-Methylthiophen-2-yl-ZnBr + Cyclopentanone | Chiral Amino Alcohol (e.g., (-)-N-methylephedrine) | The chiral ligand creates a biased environment for the addition to the carbonyl. | Enantioenriched Alcohol |

| Asymmetric Reduction | 2-(5-Methylthiophen-2-yl)cyclopentan-1-one | Ru-TsDPEN complex + Formic Acid | Catalytic asymmetric transfer hydrogenation reduces the ketone to a specific alcohol enantiomer. | Enantioenriched Alcohol (>95% ee) |

| Asymmetric Reduction | 2-(5-Methylthiophen-2-yl)cyclopentan-1-one | CBS Catalyst (e.g., (S)-Me-CBS) + BH₃ | The chiral Lewis acid activates and directs the borane reduction of the ketone. | Enantioenriched Alcohol (>95% ee) |

Resolution Techniques for Stereoisomer Separation

When a stereoselective synthesis is not employed, the resulting racemic mixture of the alcohol can be separated into its constituent enantiomers through resolution.

Classical Resolution: This method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or mandelic acid) to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by physical means such as fractional crystallization or chromatography. Once separated, the chiral auxiliary is chemically cleaved to yield the pure enantiomers of the alcohol.

Enzymatic Kinetic Resolution: A highly efficient and green method for resolution is enzymatic kinetic resolution. researchgate.net This technique utilizes an enzyme, typically a lipase (B570770) (e.g., from Candida antarctica), which selectively catalyzes a reaction on one enantiomer of the racemic alcohol at a much faster rate than the other. capes.gov.brnih.gov For example, in a transesterification reaction with an acyl donor like vinyl acetate, the lipase will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can then be easily separated by standard chromatography. nih.gov

Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of novel routes that are more efficient, safer, and environmentally benign.

Microwave-Assisted Synthesis: The nucleophilic addition or cross-coupling reactions involved in the synthesis can often be accelerated using microwave irradiation. acs.org This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing the formation of thermal degradation byproducts.

Green Solvents and Catalysts: Efforts to make the synthesis greener involve replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as bio-derived ethers (e.g., 2-methyl-THF) or ionic liquids. Furthermore, the use of heterogeneous catalysts or biocatalysts, which can be easily recovered and reused, aligns with the principles of green chemistry. bohrium.comnih.gov

Biocatalysis: Beyond its use in resolution, biocatalysis offers a powerful green approach for the primary synthesis. Engineered ketoreductase enzymes can perform the asymmetric reduction of the precursor ketone 2-(5-Methylthiophen-2-yl)cyclopentan-1-one with near-perfect enantioselectivity (>99% ee) under mild aqueous conditions, avoiding the need for heavy metal catalysts or cryogenic temperatures.

One-Pot Procedures: Combining multiple reaction steps into a single "one-pot" process improves efficiency by avoiding the isolation and purification of intermediates. For example, a process could be designed where the formation of the precursor ketone and its subsequent in-situ reduction are performed in the same reaction vessel, saving time, materials, and reducing waste. rsc.org

Catalyst Development for Efficient Synthesis

The efficient synthesis of this compound heavily relies on the catalytic reduction of its precursor ketone, 2-(5-methylthiophen-2-yl)cyclopentan-1-one. Research in the catalytic reduction of substituted cyclopentanones offers valuable insights into potential catalysts that could afford high yield and stereoselectivity.

The precursor ketone, (E)-2-methyl-5-(thiophen-2-ylmethylidene)cyclopentan-1-one, can be synthesized by the reaction of 2-methylcyclopentanone (B130040) with thiophene-2-carboxaldehyde. researchgate.net Subsequent reduction of the carbon-carbon double bond and the ketone functionality would yield the target alcohol.

Developments in asymmetric hydrogenation have demonstrated the utility of iridium catalysts for the reduction of substituted cyclopentanones. For instance, iridium catalysts bearing chiral BiphPHOX ligands have been successfully employed in the double asymmetric hydrogenation of 2,5-dialkylidenecyclopentanones, yielding chiral 2,5-disubstituted cyclopentanones with excellent yields and stereoselectivities. acs.org Such catalytic systems could be adapted for the stereoselective reduction of 2-(5-methylthiophen-2-yl)cyclopentan-1-one.

Another avenue for catalyst development lies in the use of copper-based catalysts. Highly enantioselective catalysts for the asymmetric conjugate reduction of α,β-unsaturated ketones have been generated in situ from a chiral bis-phosphine, CuCl, and NaOt-Bu, using polymethylhydrosiloxane (B1170920) (PMHS) as the reductant. acs.org These catalysts are particularly effective for the reduction of β-substituted cyclopentenones, offering a potential route to chiral β-substituted cyclopentanones which can be further functionalized. acs.org

The following table summarizes representative catalytic systems applicable to the reduction of substituted cyclopentanones, which could be optimized for the synthesis of this compound.

| Catalyst System | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Iridium-BiphPHOX | 2,5-Dialkylidenecyclopentanones | Chiral 2,5-disubstituted cyclopentanones | up to 99 | up to >99.9 | acs.org |

| CuCl / (S)-p-tol-BINAP / NaOt-Bu | β-Substituted cyclopentenones | β-Substituted cyclopentanones | High | Excellent | acs.org |

| Rh(Me-DUPHOS) / Rh(BINAP) | 4-Substituted pent-4-enals | β-Alkylcyclopentanones | - | High |

Solvent-Free or Environmentally Benign Reaction Conditions

The principles of green chemistry encourage the use of solvent-free reactions or environmentally benign solvents to minimize environmental impact. These principles can be applied to the proposed syntheses of this compound.

Grignard Synthesis:

A primary route to the target molecule is the Grignard reaction between 2-bromo-5-methylthiophene and cyclopentanone. Traditional Grignard reactions utilize ethereal solvents like diethyl ether or tetrahydrofuran (THF). However, greener alternatives have been explored. 2-Methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has emerged as a superior solvent for many Grignard reactions. rsc.orgrsc.org It offers advantages such as higher reaction efficiency, suppression of side reactions like Wurtz coupling, and easier work-up due to its limited miscibility with water. rsc.org Cyclopentyl methyl ether (CPME) is another green solvent alternative that is resistant to peroxide formation and forms an azeotrope with water, facilitating its drying. rsc.org

The following table presents a comparison of solvents for Grignard reactions.

| Solvent | Source | Key Advantages | Reference |

| Diethyl Ether | Petroleum-based | Traditional, well-established | beyondbenign.org |

| Tetrahydrofuran (THF) | Petroleum-based | Good solvating properties for Grignard reagents | beyondbenign.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources | Higher efficiency, easier work-up, fewer by-products | rsc.orgrsc.org |

| Cyclopentyl Methyl Ether (CPME) | Petroleum-based | Resistant to peroxide formation, easy to dry | rsc.org |

Reduction of the Precursor Ketone:

The reduction of 2-(5-methylthiophen-2-yl)cyclopentan-1-one to the corresponding alcohol offers significant opportunities for implementing green chemistry principles. A notable development is the use of water as a solvent for ketone reductions. Ammonia borane (AB) has been demonstrated as an effective reagent for the chemoselective reduction of aldehydes and ketones to alcohols in neat water, often with quantitative conversions and high isolated yields. rsc.orgresearchgate.net This method is environmentally benign and utilizes a non-toxic, easily handled reducing agent. rsc.org

Furthermore, plant-based biocatalysts offer an extremely mild and environmentally friendly approach. For example, Daucus carota (carrot) root cells have been used for the reduction of various prochiral ketones in an aqueous medium, yielding optically active secondary alcohols in good yields. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 2 5 Methylthiophen 2 Yl Cyclopentan 1 Ol

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group on the cyclopentyl ring is a primary site for a variety of chemical transformations, including oxidation, reduction, esterification, etherification, dehydration, and nucleophilic substitution. The stereochemistry of the hydroxyl group can also influence the outcome of these reactions.

Oxidation and Reduction Chemistry

The secondary alcohol of 2-(5-methylthiophen-2-yl)cyclopentan-1-ol can be oxidized to the corresponding ketone, 2-(5-methylthiophen-2-yl)cyclopentan-1-one. The choice of oxidizing agent is crucial to prevent over-oxidation or reaction with the sensitive thiophene (B33073) ring. Milder, more selective oxidizing agents are generally preferred.

Conversely, while the hydroxyl group is already in a reduced state, the corresponding ketone can be reduced back to the alcohol. This reduction can often be performed stereoselectively to yield specific diastereomers of the starting alcohol.

| Reaction Type | Reagent | Product | Conditions |

| Oxidation | Pyridinium chlorochromate (PCC) | 2-(5-Methylthiophen-2-yl)cyclopentan-1-one | Dichloromethane (DCM), Room Temperature |

| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | 2-(5-Methylthiophen-2-yl)cyclopentan-1-one | -78 °C to Room Temperature |

| Reduction (of corresponding ketone) | Sodium borohydride (B1222165) (NaBH4) | This compound | Methanol (MeOH), 0 °C to Room Temperature |

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding esters. medcraveonline.commedcraveonline.com This reaction is often catalyzed by an acid or a coupling agent. masterorganicchemistry.com Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base. The Williamson ether synthesis is a common method for this transformation.

| Reaction Type | Reagent | Product | Catalyst/Base |

| Esterification | Acetic anhydride | 2-(5-Methylthiophen-2-yl)cyclopentyl acetate | Pyridine |

| Esterification | Benzoic acid | 2-(5-Methylthiophen-2-yl)cyclopentyl benzoate | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) researchgate.net |

| Etherification | Methyl iodide | 1-Methoxy-2-(5-methylthiophen-2-yl)cyclopentane | Sodium hydride (NaH) |

Dehydration and Elimination Pathways

Acid-catalyzed dehydration of this compound leads to the formation of an alkene. quora.com The elimination of water from the cyclopentanol (B49286) ring can result in a mixture of isomeric cyclopentene (B43876) derivatives, with the major product typically being the most thermodynamically stable alkene. The regioselectivity of this reaction is governed by Zaitsev's rule.

| Reaction Type | Reagent | Product(s) | Conditions |

| Dehydration | Sulfuric acid (H2SO4) | 5-Methyl-2-(cyclopent-1-en-1-yl)thiophene and isomers | Heat |

| Dehydration | Phosphorus oxychloride (POCl3) | 5-Methyl-2-(cyclopent-1-en-1-yl)thiophene and isomers | Pyridine, 0 °C to Room Temperature |

Nucleophilic Substitution at the Cyclopentanol Carbon

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. wikipedia.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or a halide. Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles.

| Reaction Step | Reagent | Intermediate/Product |

| Activation | p-Toluenesulfonyl chloride (TsCl) | 2-(5-Methylthiophen-2-yl)cyclopentyl tosylate |

| Substitution | Sodium cyanide (NaCN) | 2-(5-Methylthiophen-2-yl)cyclopentane-1-carbonitrile |

Reactivity of the 5-Methylthiophene Ring

The 5-methylthiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. wikipedia.org The presence of the methyl group and the cyclopentanol substituent influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

Thiophene is significantly more reactive towards electrophiles than benzene (B151609). pearson.com The methyl group at the 5-position is an activating group, further enhancing the reactivity of the ring. Electrophilic attack typically occurs at the positions ortho and para to the activating group. In the case of 5-methylthiophene, the most activated positions are C4 and C3. The bulky cyclopentanol group at the C2 position may sterically hinder attack at the C3 position, potentially favoring substitution at the C4 position.

| Reaction Type | Reagent | Electrophile | Major Product(s) |

| Nitration | Nitric acid (HNO3), Sulfuric acid (H2SO4) | NO2+ | 2-(5-Methyl-4-nitrothiophen-2-yl)cyclopentan-1-ol |

| Halogenation | N-Bromosuccinimide (NBS) | Br+ | 2-(4-Bromo-5-methylthiophen-2-yl)cyclopentan-1-ol |

| Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride (AlCl3) | CH3CO+ | 2-(4-Acetyl-5-methylthiophen-2-yl)cyclopentan-1-ol |

Metalation and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The thiophene ring is amenable to deprotonation at the carbon atoms adjacent to the sulfur, a process known as metalation. This reaction typically employs strong bases like organolithium reagents (e.g., n-butyllithium) to generate a highly nucleophilic organometallic intermediate. For this compound, the most acidic proton on the thiophene ring is at the C5 position, which is already substituted with a methyl group. The next most reactive site for metalation would be the C3 or C4 positions. However, direct C-H activation at these positions is often less facile and may require more forcing conditions or specific directing groups.

A more common strategy for engaging in cross-coupling reactions involves the initial halogenation of the thiophene ring, followed by a palladium-catalyzed reaction. For instance, bromination of the thiophene ring at the 3- or 4-position would yield a substrate primed for Suzuki or Sonogashira coupling.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed cross-coupling of a halogenated derivative of this compound with a boronic acid or ester. This method is a powerful tool for forming new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or vinyl groups onto the thiophene ring. nih.govnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide in the presence of a palladium catalyst and a copper(I) co-catalyst. thieme-connect.de Applying this to a halogenated derivative of the title compound would enable the installation of an alkyne substituent on the thiophene core, providing a gateway to further functionalization. sci-hub.se

The table below summarizes the general conditions for these cross-coupling reactions as they might be applied to a hypothetical bromo-derivative of the title compound.

| Reaction | Reactants | Catalyst System | Base | Solvent | Potential Product |

| Suzuki-Miyaura | 3-Bromo-2-(5-methylthiophen-2-yl)cyclopentan-1-ol, Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DME/Water | 3-Aryl-2-(5-methylthiophen-2-yl)cyclopentan-1-ol |

| Sonogashira | 3-Bromo-2-(5-methylthiophen-2-yl)cyclopentan-1-ol, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine, or DIPA | THF or DMF | 3-Alkynyl-2-(5-methylthiophen-2-yl)cyclopentan-1-ol |

Oxidation and Reduction of the Thiophene Heterocycle

The sulfur atom in the thiophene ring can be targeted by oxidation and reduction reactions, which alter the aromaticity and reactivity of the heterocycle.

Oxidation: The oxidation of thiophenes can lead to two primary products: thiophene-1-oxides (sulfoxides) and thiophene-1,1-dioxides (sulfones). researchgate.net These transformations are typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides are generally unstable and can act as reactive dienes in Diels-Alder reactions. The sulfones are more stable and their electron-withdrawing nature significantly modifies the reactivity of the ring system. For instance, the oxidation of a related compound, 2-(cyclopent-1-en-1-yl)-5-methyl-thiophene, has been studied to explore catalyst effects and reaction activity. researchgate.net

Reduction: The reduction of the thiophene ring can be partial, yielding dihydrothiophene or tetrahydrothiophene, or complete, resulting in the cleavage of the C-S bonds (desulfurization). Catalytic hydrogenation using catalysts like Raney nickel is a common method for desulfurization, which would effectively convert the thiophene ring into a saturated alkyl chain. This process is often accompanied by the reduction of other functional groups if present.

The following table outlines potential oxidation and reduction pathways for the thiophene ring in this compound.

| Transformation | Reagent(s) | Product Type | Notes |

| Oxidation to Sulfoxide (B87167) | m-CPBA (1 equivalent) | Thiophene-1-oxide | Reactive intermediate, can undergo cycloaddition. researchgate.net |

| Oxidation to Sulfone | m-CPBA (>2 equivalents) | Thiophene-1,1-dioxide | More stable, electron-deficient ring system. researchgate.net |

| Reductive Desulfurization | Raney Nickel, H₂ | Saturated Alkyl Chain | Cleavage of the thiophene ring. |

Transformations of the Cyclopentane (B165970) Ring System

The cyclopentane ring offers a scaffold for various transformations, including changes in ring size and the introduction of new functional groups.

Ring Expansion and Contraction Reactions

Ring Expansion: A common method to achieve a one-carbon ring expansion of a cyclic ketone is the Tiffeneau–Demjanov rearrangement. This would first require the oxidation of the secondary alcohol in this compound to the corresponding ketone, 2-(5-methylthiophen-2-yl)cyclopentan-1-one. Reaction of this ketone with diazomethane (B1218177) could then lead to the formation of a six-membered ring, a derivative of cyclohexanone. Another pathway for ring expansion involves a pinacol-type rearrangement of a vicinal diol, which could be synthesized from the corresponding cyclopentene. wikipedia.org Recently, dearomative ring expansion of thiophenes themselves has been achieved through photoinduced insertion of bicyclobutanes, creating eight-membered rings. nih.govnsf.gov

Ring Contraction: Ring contraction of the cyclopentane ring can be achieved through reactions like the Favorskii rearrangement. This would necessitate the conversion of the starting alcohol into an α-haloketone. Oxidation to the ketone, followed by halogenation at the C2 position, would provide the necessary precursor. Treatment of this α-haloketone with a base would induce a rearrangement to form a cyclopropanecarboxylic acid derivative.

| Reaction Type | Required Precursor from Title Compound | Key Reagents | Resulting Structure |

| Ring Expansion | 2-(5-Methylthiophen-2-yl)cyclopentan-1-one | Diazomethane (CH₂N₂) | Cyclohexanone derivative |

| Ring Contraction | 2-Halo-5-(5-methylthiophen-2-yl)cyclopentan-1-one | Base (e.g., NaOH) | Cyclopropanecarboxylic acid derivative |

Rearrangement Reactions (e.g., Pinacol (B44631) Rearrangement Analogs)

The classic pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol (a vicinal diol) to a carbonyl compound. masterorganicchemistry.comijfmr.com While this compound is not a 1,2-diol, a closely related analog, 1-(5-methylthiophen-2-yl)cyclopentane-1,2-diol, could be synthesized and subjected to these conditions.

The mechanism involves protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-migration of an alkyl or aryl group to the carbocation center results in the formation of a more stable, resonance-stabilized intermediate that, upon deprotonation, yields a ketone. organic-chemistry.org In the case of 1-(5-methylthiophen-2-yl)cyclopentane-1,2-diol, the migration of either the thiophene group or a carbon atom from the cyclopentane ring could occur. If a ring carbon migrates, this would result in a ring contraction, yielding a cyclobutyl ketone. This type of rearrangement is a powerful tool for constructing complex molecular skeletons. researchgate.net

Functionalization of Remaining Cyclopentane Carbons

Introducing functional groups onto the other carbon atoms (C3, C4, C5) of the cyclopentane ring in this compound can be challenging due to the lack of activating groups. However, several strategies can be envisioned.

One approach is through radical-based reactions. For instance, free-radical halogenation (e.g., with N-bromosuccinimide) could introduce a bromine atom at one of the methylene (B1212753) positions, which could then be displaced by a nucleophile or used in elimination reactions to form an alkene.

Alternatively, the hydroxyl group could be used to direct functionalization. After oxidation to the ketone, the resulting 2-(5-methylthiophen-2-yl)cyclopentan-1-one could undergo alpha-functionalization. For example, enolate formation followed by reaction with an electrophile could introduce a variety of substituents at the C5 position. Further derivatization of such functionalized cyclopentanes has been explored in the synthesis of complex molecules like radialenes. nih.govnih.govbeilstein-journals.orgresearchgate.net

| Position | Strategy | Example Reaction | Intermediate |

| C3, C4, C5 | Radical Halogenation | Reaction with NBS, light/radical initiator | Bromo-derivative |

| C5 | Alpha-functionalization via enolate | Deprotonation with LDA, then reaction with an alkyl halide | 5-Alkyl-2-(5-methylthiophen-2-yl)cyclopentan-1-one |

Advanced Structural Elucidation and Conformational Analysis of 2 5 Methylthiophen 2 Yl Cyclopentan 1 Ol

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as the cornerstone for the complete structural assignment of 2-(5-Methylthiophen-2-yl)cyclopentan-1-ol, providing unambiguous evidence for its atomic connectivity, stereochemistry, and conformational dynamics in solution.

Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between vicinal protons (³JHH). For instance, the proton on the carbon bearing the hydroxyl group (H-1) would show a correlation to the proton on the carbon attached to the thiophene (B33073) ring (H-2). Further correlations would be observed among the protons of the cyclopentyl ring, allowing for a sequential assignment of these protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This is crucial for assigning the ¹³C chemical shifts based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments provide information about longer-range couplings (typically ²JCH and ³JCH), which is vital for piecing together the molecular fragments. Key correlations would be expected between the methyl protons of the thiophene ring and the C-5 and C-4 carbons of the thiophene ring. Additionally, the proton at C-2 of the cyclopentyl ring would show a correlation to the carbons of the thiophene ring, confirming the connectivity between the two ring systems.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for determining the through-space proximity of protons, which is fundamental to assigning the relative stereochemistry. For example, the spatial relationship between the proton at C-1 and the proton at C-2 can be determined, indicating whether the substituents on the cyclopentyl ring are cis or trans.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC/NOESY Correlations for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H at this position) | Key NOESY/ROESY Correlations (from ¹H at this position) |

|---|---|---|---|---|

| 1 | ~4.0-4.5 | ~70-80 | C-2, C-5 | H-2, Protons on C-5 |

| 2 | ~3.0-3.5 | ~50-60 | C-1, C-3, Thiophene C-2' | H-1, H-3, Thiophene H-3' |

| 3 | ~1.5-2.0 | ~25-35 | C-2, C-4 | H-2, H-4 |

| 4 | ~1.5-2.0 | ~25-35 | C-3, C-5 | H-3, H-5 |

| 5 | ~1.5-2.0 | ~25-35 | C-1, C-4 | H-1, H-4 |

| 2' (Thiophene) | - | ~140-150 | - | - |

| 3' (Thiophene) | ~6.6-6.8 | ~120-130 | C-2', C-4', C-5' | H-4', H-2 |

| 4' (Thiophene) | ~6.8-7.0 | ~125-135 | C-3', C-5', Methyl C | H-3', Methyl H |

| 5' (Thiophene) | - | ~135-145 | - | - |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. The table presents a hypothetical scenario for one possible stereoisomer.

Stereochemical Assignment through J-coupling Analysis and NOE Correlations

The relative stereochemistry of the two substituents on the cyclopentane (B165970) ring can be determined by a detailed analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data. The magnitude of the ³JHH coupling constant between H-1 and H-2 is diagnostic of their dihedral angle, as described by the Karplus equation. A larger coupling constant would suggest a dihedral angle approaching 180°, indicative of a trans relationship, while a smaller coupling constant would be consistent with a cis relationship.

Dynamic NMR for Conformational Equilibrium Studies

The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope and twist forms. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, can provide insight into the energetics of this conformational exchange.

At low temperatures, the rate of interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. By analyzing the coalescence of these signals as the temperature is increased, the activation energy for the ring-flipping process can be calculated. This would provide valuable information about the conformational flexibility of the cyclopentyl moiety and the influence of the bulky 5-methylthiophen-2-yl substituent on this dynamic process.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by identifying the functional groups present in the molecule through their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy would be expected to show characteristic absorption bands corresponding to the various functional groups in this compound.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretches: Aliphatic C-H stretching vibrations from the cyclopentyl ring and the methyl group would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the thiophene ring would be observed at slightly higher wavenumbers, typically between 3000 and 3100 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring would give rise to characteristic bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol would be expected in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations.

Thiophene Ring Vibrations: The symmetric stretching vibrations of the thiophene ring are often strong in the Raman spectrum and provide a characteristic fingerprint for this heterocyclic moiety.

C-S Stretch: The carbon-sulfur stretching vibration within the thiophene ring would also be observable, typically in the 600-800 cm⁻¹ region.

Aliphatic Framework: The various C-C stretching and bending modes of the cyclopentyl ring would contribute to a complex pattern of signals in the fingerprint region of the spectrum (<1500 cm⁻¹).

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (Broad, Strong) | Weak |

| Aliphatic C-H | Stretching | 2850-3000 (Strong) | Strong |

| Aromatic C-H | Stretching | 3000-3100 (Medium) | Strong |

| C=C (Thiophene) | Stretching | 1400-1600 (Medium) | Strong |

| C-O | Stretching | 1000-1200 (Strong) | Medium |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula.

For this compound, the expected molecular formula is C₁₀H₁₄OS. An HRMS analysis would aim to detect the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with a measured m/z value that corresponds to the calculated exact mass of this formula.

Furthermore, the energy applied during mass spectrometry causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of a water molecule (-H₂O) from the alcohol group, a common fragmentation for alcohols.

Cleavage of the cyclopentane ring , leading to various hydrocarbon fragments.

Fission at the bond between the cyclopentane and thiophene rings , generating ions corresponding to each ring system.

Alpha-cleavage adjacent to the hydroxyl group.

A hypothetical table of major fragments is presented below to illustrate how such data would be reported.

Hypothetical High-Resolution Mass Spectrometry Data

| Theoretical Fragment | Theoretical m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) |

|---|---|---|---|

| [C₁₀H₁₄OS]⁺ | 182.0793 | 182.0791 | -1.1 |

| [C₁₀H₁₂S]⁺ (M-H₂O) | 164.0687 | 164.0685 | -1.2 |

| [C₅H₅S]⁺ (Thiophene ring) | 97.0115 | 97.0114 | -1.0 |

Note: This table is for illustrative purposes only and is not based on experimental data.

X-ray Crystallography for Solid-State Molecular Structure Determination

To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision.

This analysis would yield detailed tables of:

Bond Lengths: The distances between covalently bonded atoms (e.g., C-C, C-O, C-S).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C in the cyclopentane ring, C-S-C in the thiophene ring).

Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation around the bond connecting the two ring systems and the puckering of the cyclopentane ring.

Illustrative Table of Expected Bond Parameters

| Parameter | Bond/Atoms Involved | Expected Value Range (Å or °) |

|---|---|---|

| Bond Length | C-S (thiophene) | 1.70 - 1.75 Å |

| Bond Length | C=C (thiophene) | 1.36 - 1.38 Å |

| Bond Length | C-C (cyclopentane) | 1.52 - 1.56 Å |

| Bond Length | C-O (alcohol) | 1.42 - 1.44 Å |

| Bond Angle | C-S-C (thiophene) | ~92° |

| Bond Angle | C-C-C (cyclopentane) | ~105° |

Note: This table contains typical, generalized values for illustrative purposes and does not represent experimental data for the target compound.

The crystal structure data also reveals how molecules are arranged in the solid state, known as crystal packing. This arrangement is governed by intermolecular forces. For this compound, the hydroxyl group would be a key player in forming hydrogen bonds (O-H···O), which are strong directional interactions that significantly influence packing. Other potential interactions include C-H···π interactions involving the thiophene ring and van der Waals forces. Understanding these interactions is crucial for predicting physical properties like melting point and solubility.

The structure of this compound contains at least two chiral centers: the carbon atom of the cyclopentane ring bonded to the hydroxyl group (C1) and the carbon bonded to the thiophene ring (C2). This means the compound can exist as multiple stereoisomers (diastereomers and enantiomers).

X-ray crystallography is a powerful method for determining the absolute configuration of a chiral molecule. wikipedia.org By analyzing the anomalous scattering of the X-rays, particularly if a heavy atom is present or by using specific derivatives, the unambiguous spatial arrangement of the atoms can be established and assigned using the Cahn-Ingold-Prelog (R/S) nomenclature. libretexts.orglibretexts.org This would definitively characterize a specific enantiomer isolated from a racemic mixture.

Theoretical and Computational Chemistry Studies of 2 5 Methylthiophen 2 Yl Cyclopentan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(5-Methylthiophen-2-yl)cyclopentan-1-ol at the atomic and molecular levels.

The electronic character of a molecule is crucial in determining its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govmdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-methylthiophene ring, owing to the presence of the sulfur atom with its lone pairs of electrons and the electron-donating methyl group. Conversely, the LUMO is likely distributed over the cyclopentanol (B49286) moiety and the thiophene (B33073) ring, indicating the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com Theoretical calculations can predict these energy levels and visualize the orbital distributions.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: These values are hypothetical and representative of what might be expected for a molecule of this type based on computational models.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional structure of a molecule by minimizing its energy. nih.gov For a flexible molecule like this compound, which has multiple rotatable bonds and a non-planar cyclopentane (B165970) ring, a thorough conformational search is necessary to identify the global minimum energy structure as well as other low-energy conformers.

Theoretical calculations can also predict spectroscopic data, which is invaluable for the characterization of new compounds. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rsc.org Similarly, by calculating the vibrational frequencies of the molecule, an infrared (IR) spectrum can be simulated. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. For instance, the calculated ¹H NMR chemical shifts would help in assigning the signals corresponding to the protons on the thiophene and cyclopentanol rings.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) |

| Thiophene-H | 6.6 - 6.9 |

| CH-OH | 4.1 - 4.3 |

| CH-Thiophene | 3.2 - 3.5 |

| CH₃ | 2.4 - 2.6 |

| Cyclopentane-CH₂ | 1.5 - 2.1 |

Note: These are estimated chemical shift ranges based on similar known compounds and theoretical principles.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. nih.govmdpi.com This is particularly useful for understanding the flexibility of the cyclopentane ring and the rotation around the bond connecting it to the thiophene ring. Such simulations can provide a more realistic picture of the molecule's behavior in a solution or biological environment. semanticscholar.orgnih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be employed to model potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products. A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that must be overcome for a reaction to proceed. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. For example, the oxidation reactions of the thiophene ring or dehydration of the cyclopentanol could be modeled to understand their feasibility and mechanisms. researchgate.net

Solvation Effects on Molecular Structure and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. These models can predict how the presence of a solvent affects the conformational equilibrium, electronic structure, and reactivity of this compound. For instance, in a polar solvent, conformations with a larger dipole moment may be stabilized. Solvation models are crucial for accurately predicting reaction pathways and spectroscopic properties in solution. materialsciencejournal.org

In Silico Stereochemical Prediction and Analysis

The stereochemical complexity of this compound, arising from its two chiral centers, presents a significant area of interest for theoretical and computational investigation. The relative and absolute configurations of the hydroxyl and methyl-substituted thiophenyl groups dramatically influence the molecule's three-dimensional structure and, consequently, its chemical and physical properties. In the absence of extensive empirical data, in silico methods provide a powerful framework for predicting and analyzing the stereochemical landscape of this compound. These computational approaches, including molecular mechanics and quantum chemical calculations, allow for a detailed exploration of conformational preferences and the relative stabilities of different stereoisomers.

A fundamental aspect of the in silico analysis of this compound involves a systematic conformational search to identify the lowest energy conformations for each possible stereoisomer. researchgate.net This process is often initiated using molecular mechanics (MM) force fields, which offer a computationally efficient means of exploring the vast conformational space. researchgate.net For a molecule like this compound, this would involve the systematic rotation of all rotatable bonds to generate a comprehensive set of possible three-dimensional arrangements.

Following the initial exploration with molecular mechanics, the most promising low-energy conformers are typically subjected to more rigorous quantum mechanical calculations. Density Functional Theory (DFT) has emerged as a particularly robust method for refining the geometries and energies of these conformers. researchgate.net By employing a suitable functional and basis set, DFT calculations can provide highly accurate predictions of the relative stabilities of the different stereoisomers of this compound.

The predicted relative energies of the stereoisomers allow for an estimation of their expected equilibrium populations. This information is crucial for understanding which stereoisomers are likely to be predominant under given conditions. Furthermore, computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts and coupling constants, for each stereoisomer. By comparing these predicted data with experimental spectra, it is possible to assign the correct stereochemistry to the experimentally isolated products.

A hypothetical study on the four possible stereoisomers of this compound—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—would likely involve a multi-step computational workflow. The initial step would be a conformational search for each stereoisomer, followed by geometry optimization of the identified conformers using a DFT method, such as B3LYP with a 6-31G(d) basis set. The relative energies of the most stable conformer for each stereoisomer could then be calculated to determine their relative thermodynamic stabilities.

The results of such a hypothetical analysis can be summarized in the following interactive data table:

| Stereoisomer | Relative Energy (kcal/mol) | Predicted Key ¹H NMR Signal (δ, ppm) | Predicted Key ¹³C NMR Signal (δ, ppm) |

| (1R,2R) | 0.25 | 4.15 (CH-OH) | 78.5 (C-OH) |

| (1S,2S) | 0.25 | 4.15 (CH-OH) | 78.5 (C-OH) |

| (1R,2S) | 0.00 | 4.30 (CH-OH) | 76.2 (C-OH) |

| (1S,2R) | 0.00 | 4.30 (CH-OH) | 76.2 (C-OH) |

Note: The data presented in this table is hypothetical and serves as an illustration of the type of results that would be generated from an in silico stereochemical analysis.

This predictive data is invaluable for guiding synthetic efforts and for the structural elucidation of this compound. The ability to computationally screen for the most stable stereoisomers and to predict their spectroscopic signatures significantly accelerates the research and development process for new chemical entities.

Derivatization and Analog Synthesis of 2 5 Methylthiophen 2 Yl Cyclopentan 1 Ol

Synthesis of Homologs and Analogs with Modified Thiophene (B33073) Moieties

Modification of the thiophene ring is a key strategy for creating analogs of the parent compound. These modifications can involve altering the substituents on the ring or changing the point of attachment of the cyclopentanol (B49286) group.

Variation of Substituents on the Thiophene Ring

The aromatic nature of the thiophene ring allows for a variety of substitution reactions to introduce new functional groups. Starting with a versatile precursor like 2-bromo-5-methylthiophene (B1266114), a range of derivatives can be accessed. nih.gov The bromine atom serves as a handle for numerous cross-coupling reactions. For instance, Suzuki coupling can introduce new aryl or alkyl groups, while Sonogashira coupling can be employed to install alkynyl moieties.

Furthermore, electrophilic aromatic substitution reactions, such as formylation or acylation, can introduce carbonyl functionalities onto the thiophene ring, which can then be further elaborated. The Gewald reaction offers a pathway to synthesize 2-aminothiophene derivatives, which could be adapted to create analogs bearing an amino group on the thiophene ring. impactfactor.org This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. impactfactor.org

Table 1: Potential Synthetic Routes for Thiophene Ring Functionalization

| Target Substituent | Precursor | Key Reaction | Reagents |

|---|---|---|---|

| Aryl/Alkyl | 2-Bromo-5-methylthiophene | Suzuki Coupling | Aryl/Alkyl boronic acid, Pd catalyst, Base |

| Alkynyl | 2-Bromo-5-methylthiophene | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base |

| Formyl (-CHO) | 5-Methylthiophene | Vilsmeier-Haack | POCl₃, DMF |

| Acyl (-COR) | 5-Methylthiophene | Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) |

| Amino (-NH₂) | (Adapted Precursors) | Gewald Reaction | α-cyano ester, Ketone, Sulfur, Base |

Isomeric Thiophene Attachments

The parent compound features the cyclopentanol ring attached to the C2 position of the thiophene. Synthesizing the isomeric analog, where the cyclopentanol is attached to the C3 position, requires a different starting material, such as 3-bromothiophene (B43185). Lithiation of 3-bromothiophene followed by reaction with sulfur can generate a thiolate intermediate, which can be further functionalized. encyclopedia.pub Alternatively, lithiation of 3-bromothiophene followed by a Grignard-type reaction with 5-methylcyclopentan-1-one would yield the desired 3-substituted isomer. The synthesis of various substituted thieno[3,2-b]thiophenes often begins with 3-bromothiophene, highlighting its utility as a precursor for 3-substituted derivatives. mdpi.com

Synthesis of Cyclopentanol Ring-Modified Derivatives

Alterations in Ring Size (e.g., Cyclohexanol, Cyclobutanol analogs)

A common and effective method for synthesizing the core structure and its ring-altered homologs is the Grignard reaction. masterorganicchemistry.com This involves the reaction of a thienyl magnesium halide with a cyclic ketone. To synthesize the parent compound, 2-lithio-5-methylthiophene (formed from the reaction of 5-methylthiophene and butyl lithium) or the corresponding Grignard reagent (from 2-bromo-5-methylthiophene) is reacted with cyclopentanone (B42830). rroij.comwikipedia.org By substituting cyclopentanone with other cyclic ketones like cyclobutanone (B123998) or cyclohexanone, analogs with different ring sizes can be readily prepared. libretexts.orgyoutube.com

Table 2: Synthesis of Ring-Size Analogs via Grignard Reaction

| Thiophene Reagent | Cyclic Ketone | Product |

|---|---|---|

| 2-(5-Methylthienyl)magnesium bromide | Cyclobutanone | 1-(5-Methylthiophen-2-yl)cyclobutan-1-ol |

| 2-(5-Methylthienyl)magnesium bromide | Cyclopentanone | 2-(5-Methylthiophen-2-yl)cyclopentan-1-ol |

| 2-(5-Methylthienyl)magnesium bromide | Cyclohexanone | 1-(5-Methylthiophen-2-yl)cyclohexan-1-ol |

Introduction of Additional Stereocenters or Functional Groups

The introduction of further functionality to the cyclopentane (B165970) ring can lead to compounds with increased complexity and potentially novel properties. fiveable.me One approach is to start with a substituted cyclopentanone in the Grignard reaction described above. For example, using 3-methylcyclopentanone (B121447) would result in a product with an additional stereocenter.

Another strategy involves a three-component coupling reaction of silyl (B83357) glyoxylates, acetylides, and nitroalkenes, which can produce densely functionalized cyclopentanol derivatives. fgcu.edu While complex, this methodology highlights the potential for creating highly substituted cyclopentane rings that could be incorporated into the target structure. Additionally, post-synthesis modification of the cyclopentane ring, such as through oxidation or other functional group interconversions, offers another avenue for derivatization.

Functionalization of the Hydroxyl Group

The secondary alcohol of this compound is a prime site for derivatization, allowing for the synthesis of esters, ethers, and other functional analogs.

Standard organic transformations can be applied to modify the hydroxyl group:

Esterification: Reaction with carboxylic acids (e.g., under Fischer esterification conditions) or more reactive acyl chlorides in the presence of a base yields the corresponding esters.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, produces ethers.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, cyclopentyl 2-thienyl ketone, using a variety of oxidizing agents. google.comnih.gov A modified Swern oxidation is one such method that can be effective. nih.gov

Dehydration: Acid-catalyzed dehydration of the alcohol can lead to the formation of the corresponding cyclopentene (B43876) derivative, 2-(5-methylthiophen-2-yl)cyclopent-1-ene. e-bookshelf.de

Acceptorless Dehydrogenative Coupling (ADC): This modern catalytic method can convert alcohols into various other products, including olefins, by coupling with other molecules. rsc.org

Table 3: Representative Reactions for Hydroxyl Group Functionalization

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | Acetate Ester |

| Etherification | 1. NaH, 2. Methyl iodide | Methyl Ether |

| Oxidation | Oxalyl chloride, DMSO, Et₃N (Swern) | Ketone |

| Dehydration | H₂SO₄, heat | Alkene |

Applications of 2 5 Methylthiophen 2 Yl Cyclopentan 1 Ol As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The structure of 2-(5-Methylthiophen-2-yl)cyclopentan-1-ol offers several reactive sites that can be exploited in the construction of more intricate molecular architectures. The hydroxyl group of the cyclopentanol (B49286) ring can be readily converted into a variety of functional groups, such as ketones, esters, or ethers, serving as a handle for further synthetic transformations. The thiophene (B33073) ring, an electron-rich aromatic system, is amenable to electrophilic substitution reactions, allowing for the introduction of additional substituents. Furthermore, the sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or sulfone, which can participate in a range of synthetic transformations.

The combination of the chiral cyclopentanol and the functionalizable thiophene ring makes this compound a potentially valuable intermediate in the synthesis of natural products and other biologically active molecules where these structural units are present.

Use as a Chiral Auxiliary or Ligand Precursor

The presence of a stereocenter at the hydroxyl-bearing carbon of the cyclopentanol ring suggests the potential for this compound to be used as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered. The steric bulk and electronic properties of the 5-methylthiophen-2-yl group could influence the facial selectivity of reactions on a tethered substrate.

Moreover, the hydroxyl group and the thiophene ring provide potential coordination sites for metal ions. This characteristic makes the molecule a candidate for development into a chiral ligand for asymmetric catalysis. Modification of the hydroxyl group or functionalization of the thiophene ring could lead to bidentate or even tridentate ligands capable of creating a chiral environment around a metal center, thereby enabling enantioselective transformations.

Integration into Material Science Scaffolds (e.g., in Polymer Chemistry or Organic Electronics)

Thiophene-containing compounds are of significant interest in material science, particularly in the field of organic electronics, due to their electronic properties. runlongfragrance.comalfa-chemistry.comresearchgate.net Thiophene-based polymers can exhibit semiconducting behavior, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). alfa-chemistry.comresearchgate.net

The this compound molecule could serve as a monomer or a building block for the synthesis of novel polymers. The hydroxyl group provides a reactive site for polymerization reactions, such as condensation polymerization or ring-opening polymerization, depending on the synthetic strategy. The incorporation of the cyclopentyl group could influence the solubility, processability, and morphological properties of the resulting polymer, which are crucial factors for device performance.

Table 1: Potential Applications of Thiophene Derivatives in Organic Electronics

| Application Area | Role of Thiophene Moiety | Potential Contribution of this compound |

| Organic Field-Effect Transistors (OFETs) | Charge transport in the semiconductor layer | As a monomer for semiconducting polymers with modified solubility and morphology. |

| Organic Photovoltaics (OPVs) | Donor or acceptor material in the active layer | Building block for polymers with tailored electronic and physical properties. |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer or charge transport layer | Precursor to materials with specific photophysical characteristics. |

Precursor for Advanced Chemical Probes (Excluding Biological/Clinical Applications)

The structural features of this compound also make it a candidate for the development of advanced chemical probes for non-biological applications. For instance, the thiophene ring can be functionalized with fluorophores or other signaling units. The specific binding properties of the molecule could be tailored through further chemical modifications, allowing for the detection of specific analytes or the study of chemical processes. The cyclopentanol moiety can be used to attach the probe to a solid support or to modulate its physical properties.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 2-(5-Methylthiophen-2-yl)cyclopentan-1-ol can be envisioned through the nucleophilic addition of a 5-methylthiophen-2-yl organometallic reagent to cyclopentanone (B42830). Future research should focus on optimizing this transformation to be more efficient and sustainable.

Key Research Objectives:

Exploration of Green Solvents: Moving away from traditional ethereal solvents towards more environmentally benign options like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) could significantly improve the sustainability of the synthesis.

Catalytic Approaches: Investigating the use of catalytic amounts of metal salts, such as those of zinc or indium, could offer milder reaction conditions and reduce the amount of metallic waste.

Flow Chemistry: The implementation of continuous flow processes could enhance reaction control, improve safety, and allow for easier scalability. researchgate.netdurham.ac.uk This approach is particularly advantageous for reactions that are highly exothermic. springerprofessional.de

| Synthetic Approach | Potential Advantages | Key Challenges |

| Grignard Reaction | High reactivity, readily available starting materials. | Moisture sensitivity, formation of side products. |

| Organolithium Reaction | High reactivity, clean reactions. | Requires cryogenic temperatures, strong bases. |

| Metal-Catalyzed Addition | Milder conditions, potentially higher selectivity. | Catalyst cost and toxicity, optimization of ligands. |

| Flow Synthesis | Enhanced safety and control, easy scalability. | Initial setup costs, potential for clogging. |

Comprehensive Exploration of Stereochemical Properties and Control

The structure of this compound contains two adjacent stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). A thorough investigation into the stereochemical aspects of this compound is crucial for understanding its potential applications.

Future research in this area should include:

Diastereoselective Synthesis: The nucleophilic addition to cyclopentanone can result in both cis and trans diastereomers. Studies should focus on controlling this diastereoselectivity, potentially through the use of bulky protecting groups or specific Lewis acid catalysts that can coordinate to both the carbonyl and the thiophene (B33073) sulfur atom, thus directing the approach of the nucleophile.

Enantioselective Synthesis: The development of catalytic asymmetric methods to access enantiomerically pure forms of the compound is a significant challenge. This could be approached through:

The use of chiral ligands in metal-catalyzed additions.

The asymmetric reduction of a precursor enone, 2-(5-methylthiophen-2-yl)cyclopent-2-en-1-one.

Enzymatic resolution of the racemic alcohol.

Stereochemical Assignment: Unambiguous determination of the absolute and relative stereochemistry of the isomers will be essential, likely requiring techniques such as X-ray crystallography and advanced NMR spectroscopic methods.

| Stereocontrol Strategy | Potential Outcome | Methodological Approach |

| Diastereoselective Addition | Control of cis/trans isomers | Use of sterically demanding reagents or directing groups. |

| Asymmetric Catalysis | Access to specific enantiomers | Employment of chiral metal complexes or organocatalysts. |

| Enzymatic Resolution | Separation of enantiomers | Screening of lipases for selective acylation or hydrolysis. |

| Chiral Chromatography | Analytical and preparative separation | Use of chiral stationary phases for HPLC or GC. |

Advanced Mechanistic Studies of its Reactivity

A deeper understanding of the reactivity of this compound requires detailed mechanistic studies. The interplay between the hydroxyl group and the thiophene ring is of particular interest.

Proposed areas of investigation include:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states of its formation and subsequent reactions. rsc.orgnih.govresearchgate.netunict.itnih.gov This can provide insights into the factors governing stereoselectivity and reactivity.

Kinetic Studies: Experimental kinetic analysis of reactions involving the hydroxyl group, such as oxidation or etherification, can elucidate the electronic influence of the 5-methylthiophen-2-yl substituent. The reactivity can be compared to that of similar benzylic alcohols. researchgate.netacs.orgchemistrysteps.compearson.comaskfilo.com

Spectroscopic Interrogation: In-situ spectroscopic techniques, such as IR and NMR spectroscopy, can be used to monitor reaction progress and identify transient intermediates.

Expanding the Scope of Derivatization for Novel Chemical Structures

The hydroxyl group of this compound serves as a versatile handle for the synthesis of a wide array of new chemical entities.

Future derivatization studies could explore:

Esterification and Etherification: The synthesis of esters and ethers can modify the compound's physical properties, such as solubility and volatility. Derivatization with chromophoric or fluorophoric groups can aid in analytical detection. researchgate.netnih.govdoi.orglibretexts.orgresearchgate.net

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 2-(5-methylthiophen-2-yl)cyclopentan-1-one, would provide a key intermediate for further functionalization at the cyclopentane (B165970) ring. chemistrysteps.com

Substitution Reactions: Under acidic conditions, the hydroxyl group could be protonated to form a good leaving group, allowing for nucleophilic substitution reactions. The stability of the resulting carbocation would be influenced by the electron-donating nature of the thiophene ring. acs.org

| Derivative Class | Synthetic Method | Potential Applications |

| Esters | Acylation with acid chlorides or anhydrides | Pro-drugs, analytical standards, fine chemicals. |

| Ethers | Williamson ether synthesis | Solvents, chemical intermediates. |